5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Overview
Description
5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Researchers have developed methods for synthesizing benzimidazole derivatives carrying pyridine moiety, highlighting the importance of these compounds in medicinal chemistry. The synthesis involves coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with various pyridine derivatives, further modified by oxidation to yield specific sulfanyl and sulfinyl benzimidazoles (Prasad, Rani, & Anusha, 2018).
Characterization and Structural Analysis
Studies on the synthesis of benzimidazole derivatives, including their spectroscopic properties and crystal structure determination, offer insights into the structural basis of their activities. These studies utilize techniques such as IR, NMR, MS, UV/Vis, and fluorescence spectroscopy, along with X-ray crystallography, to elucidate the structures and properties of these compounds (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).
Anticancer Activity
Anticancer Properties
Research into benzimidazole-based compounds extends into their potential as anticancer agents. For instance, Zn(II) complexes bearing benzimidazole-based derivatives have shown promising cytotoxic properties against various carcinoma cells. Such studies not only explore the synthesis of these complexes but also their interactions with DNA and their ability to induce apoptosis in cancer cells, offering a potential pathway for therapeutic applications (Zhao et al., 2015).
Antimicrobial and Anti-Ulcer Activities
Evaluation of Biological Activities
Benzimidazole derivatives have been evaluated for various biological activities, including anti-ulcer activity. Through the synthesis and characterization of specific derivatives, researchers have tested these compounds for their effectiveness in treating ulcers, providing a basis for further pharmaceutical development (Madala, 2017).
Miscellaneous Applications
Development of Fluorescent Probes
Novel benzimidazolium-based fluorescent probes have been designed for the micromolar detection of Fe3+ ions in aqueous media. These compounds exhibit high selectivity and sensitivity, demonstrating the versatility of benzimidazole derivatives in analytical chemistry applications (Bishnoi & Milton, 2017).
Inhibition of DNA Topoisomerases
Benzimidazole derivatives have also been studied for their inhibitory effects on mammalian DNA topoisomerase I, highlighting their potential in the development of novel anticancer drugs. Such studies focus on understanding the molecular basis of their inhibitory action and assessing their efficacy against cancer cell proliferation (Alpan, Gunes, & Topçu, 2007).
Properties
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-11-5-3-2-4-10(11)15-13(16)9-6-7-12(17)14-8-9/h2-8H,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCUVEXXGCXPHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CNC(=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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